Cas no 22888-60-4 (L-Histidine, methylester, hydrochloride (1:?))
22888-60-4 structure
Product Name:L-Histidine, methylester, hydrochloride (1:?)
Numero CAS:22888-60-4
MF:C7H12ClN3O2
MW:205.642080307007
CID:283952
PubChem ID:12658397
Update Time:2025-04-19
L-Histidine, methylester, hydrochloride (1:?) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Histidine, methylester, hydrochloride (1:?)
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate,hydrochloride
- methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
- Methyl L-histidinate HCl
- Methyl L-histidinate hydrochloride
- L-histidine methyl ester hydrochloride
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride
- 18684-16-7
- SCHEMBL1375315
- AC8660
- L-Histidine, Methyl ester, Monohydrochloride
- VEEIFXWJNCAVEQ-RGMNGODLSA-N
- Histidine methyl ester hydrochloride
- EN300-118950
- NS00083034
- (S)-METHYL 2-AMINO-3-(1H-IMIDAZOL-5-YL)PROPANOATE 2HCL
- Methyl histidinate--hydrogen chloride (1/1)
- DTXSID20945565
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride
- 22888-60-4
- 7389-87-9
- EINECS 245-300-4
-
- Inchi: 1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1
- Chiave InChI: VEEIFXWJNCAVEQ-RGMNGODLSA-N
- Sorrisi: Cl.O(C)C([C@H](CC1=CN=CN1)N)=O
Proprietà calcolate
- Massa esatta: 205.06196
- Massa monoisotopica: 442.236504
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 20
- Complessità: 502
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112
Proprietà sperimentali
- Punto di ebollizione: 391.1°C at 760 mmHg
- Punto di infiammabilità: 190.3°C
- PSA: 81
L-Histidine, methylester, hydrochloride (1:?) Letteratura correlata
-
1. The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl esterR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 1524
-
2. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl groupTom Brown,John H. Jones,John D. Richards J. Chem. Soc. Perkin Trans. 1 1982 1553
-
3. Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thioneYoshimitsu Nagao,Tadayo Miyasaka,Kaoru Seno,Eiichi Fujita,Daisuke Shibata,Etsushiro Doi J. Chem. Soc. Perkin Trans. 1 1984 2439
22888-60-4 (L-Histidine, methylester, hydrochloride (1:?)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso